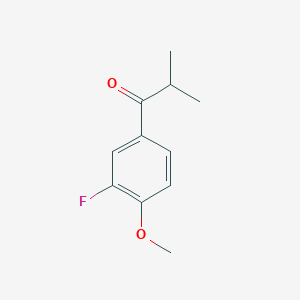

1-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)11(13)8-4-5-10(14-3)9(12)6-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKNPCNFNCRDCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure and Reaction Mechanism

The most widely reported method involves Rh-catalyzed coupling of 3-fluoro-4-methoxybenzaldehyde with 2-bromopropene under inert conditions. The reaction proceeds via oxidative addition of the aldehyde to a Rh(I) catalyst, followed by insertion of 2-bromopropene and reductive elimination to form the ketone.

Procedure :

-

Step 1 : 3-Fluoro-4-methoxybenzaldehyde (0.2 mmol) and 2-bromopropene (0.4 mmol, 200 mol%) are combined with [Rh(cod)Cl]₂ (2 mol%) in dry tetrahydrofuran (THF).

-

Step 2 : The mixture is stirred at 60°C for 12 hours under argon.

-

Step 3 : Purification via flash chromatography (hexanes/ethyl acetate, 50:1) yields the product as a colorless oil.

Key Data :

Substrate Scope and Limitations

This method tolerates electron-withdrawing (e.g., -F) and donating (-OCH₃) groups on the aromatic ring. However, sterically hindered aldehydes (e.g., ortho-substituted) reduce yields to <50%.

Grignard Reaction with 3-Fluoro-4-methoxybenzaldehyde

Synthesis of the Aldehyde Intermediate

3-Fluoro-4-methoxybenzaldehyde is synthesized via a two-step process from 3,4-difluorobromobenzene:

-

Methoxylation : Reaction with sodium methoxide in methanol at 65°C for 2 hours (78% yield).

-

Formylation : Grignard reagent formation (Mg, THF) followed by quenching with N,N-dimethylformamide (DMF) yields the aldehyde (74% yield).

Key Reaction :

Friedel-Crafts Acylation

Acylation of Fluorinated Aromatics

Friedel-Crafts acylation of 3-fluoro-4-methoxybenzene with isobutyryl chloride in the presence of AlCl₃ generates the ketone.

Procedure :

-

Step 1 : 3-Fluoro-4-methoxybenzene (1.0 mmol) and AlCl₃ (1.2 mmol) are stirred in DCM at 0°C.

-

Step 2 : Isobutyryl chloride (1.1 mmol) is added dropwise, and the mixture is warmed to room temperature for 6 hours.

-

Step 3 : Quenching with ice water and extraction yields the product (55% yield).

Challenges : Competing side reactions (e.g., demethylation) reduce efficiency, necessitating low temperatures.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Rh-Catalyzed Coupling | 70–77 | >95 | One-pot, high regioselectivity |

| Grignard/Oxidation | 65 | 90 | Scalable aldehyde synthesis |

| Friedel-Crafts | 55 | 85 | No transition-metal catalyst |

Practical Considerations

-

Rh-Catalyzed Coupling : Preferred for laboratory-scale synthesis due to mild conditions and compatibility with sensitive functional groups.

-

Grignard Route : Suitable for industrial production but requires stringent temperature control.

-

Friedel-Crafts : Limited by low yields and side reactions, making it less favorable.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one with analogs differing in substituents, functional groups, or backbone modifications. Key comparisons include physicochemical properties, synthetic routes, and biological activities where available.

Substituent Variations on the Aromatic Ring

1-(4-Methoxyphenyl)-2-methylpropan-1-one

- Structure : Lacks the fluorine atom at the 3-position of the phenyl ring.

- Molecular Weight : 178.23 g/mol (vs. 196.21 g/mol for the target compound).

- Properties : The absence of fluorine reduces electronegativity and lipophilicity. Reported as a liquid with applications in photoinitiators ().

- Biological Relevance : Similar ketones are used in polymer chemistry (e.g., low-migration photoinitiators in ) .

1-(3,4-Difluorophenyl)-2-methylpropan-1-one

- Structure : Features two fluorine atoms at the 3- and 4-positions instead of fluorine and methoxy.

- Molecular Weight : 184.19 g/mol.

- Properties : Increased electronegativity and lipophilicity compared to the target compound. Liquid at room temperature ().

- Applications : Fluorinated analogs are often explored for enhanced metabolic stability in drug design .

1-(4-Bromophenyl)-2-methylpropan-1-one

- Structure : Bromine substituent at the 4-position.

- Molecular Weight : 227.1 g/mol.

- Properties : Heavier halogen increases molecular weight and polarizability. Used in synthetic intermediates ().

- Safety : Classified as hazardous upon inhalation () .

Functional Group Modifications

2.2.1. Hydroxyamino Derivatives

- Examples: 1-(4-Fluorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one ().

- Structure: Hydroxyamino group replaces the ketone oxygen.

- Reactivity: The hydroxyamino group enables chelation with metal ions, relevant in coordination chemistry ().

- Applications : Precursors for heterocyclic compounds (e.g., imidazoles in ) .

Trifluoromethylated Analog

- Example : 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one ().

- Structure : Trifluoromethyl group adjacent to the ketone.

- Properties: Enhanced electron-withdrawing effects alter reactivity and stability. Boiling point: 61°C (lower than non-fluorinated analogs) .

Chalcone Derivatives**

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Structure : α,β-unsaturated ketone (chalcone) with 4-fluoro and 4-methoxy substituents.

- Properties : Conjugated system enables UV absorption and radical scavenging. Exhibits anti-inflammatory and anticancer activities ().

- Comparison: The extended conjugation in chalcones contrasts with the saturated propanone backbone of the target compound, affecting redox properties and biological interactions .

Data Tables

Table 1: Physicochemical Comparison

Biological Activity

The compound 1-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one , also known as a ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluoro and methoxy group on a phenyl ring, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 196.22 g/mol. The presence of these functional groups influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound may exhibit antibacterial properties . For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 25–50 |

| Similar Compound A | Antibacterial | 50–100 |

| Similar Compound B | Antibacterial | 100–200 |

Pharmacological Properties

The pharmacological profile of this compound has been explored with respect to its potential as a therapeutic agent. In vitro studies have demonstrated that it can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's binding affinity to these targets is crucial for understanding its mechanism of action.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways. The fluoro and methoxy groups enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively and interact with intracellular targets.

Study on Antimicrobial Efficacy

A notable study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound displayed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound in animal models. These studies focused on its effects on inflammation and infection, revealing promising results in reducing bacterial load and enhancing recovery rates in treated subjects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one, and how do substituent electronic effects impact reaction efficiency?

- Answer : The compound is synthesized via Friedel-Crafts acylation using 3-fluoro-4-methoxybenzene derivatives and isobutyryl chloride, catalyzed by Lewis acids (e.g., AlCl₃). The methoxy group activates the aromatic ring, while the fluorine atom introduces steric and electronic deactivation, necessitating optimized catalyst ratios (1.2–1.5 eq) and temperatures (80–110°C) to suppress side reactions . Claisen-Schmidt condensation under basic conditions is also viable for analogous fluorinated ketones, requiring precise stoichiometric control .

Q. Which chromatographic techniques are effective for purifying this compound from polar by-products?

- Answer : Silica gel flash chromatography with gradients of n-hexane/ethyl acetate (4:1 to 3:1) effectively separates the target compound from hydroxylated or dimerized by-products. This method achieves >95% purity when combined with TLC monitoring .

Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral assignments validated?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Assignments are cross-validated using 2D-COSY and HSQC, with chemical shifts compared to structurally similar aryl ketones (e.g., δ 7.5–8.0 ppm for aromatic protons) .

- IR Spectroscopy : The carbonyl stretch (1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 196.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.